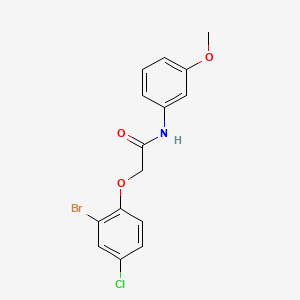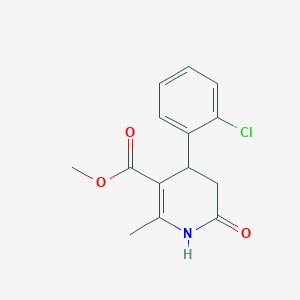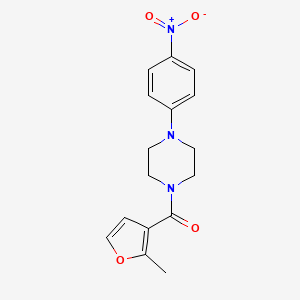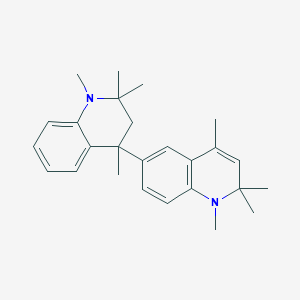![molecular formula C18H8ClN3O7 B4965620 4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)
4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinoxalinediones and is a potent antagonist of the glutamate receptor, which is a key player in the central nervous system.
Mechanism of Action
4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a potent antagonist of the glutamate receptor, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the postsynaptic neuron. This results in the inhibition of synaptic transmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), a process that is believed to underlie learning and memory. This compound has also been shown to induce apoptosis in certain types of cancer cells, indicating its potential use as an anticancer agent. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potency and specificity as an antagonist of the AMPA receptor. This makes it a useful tool for studying the role of glutamate receptors in the central nervous system. However, one limitation of this compound is that it can also block kainate receptors, another subtype of glutamate receptor. This can complicate the interpretation of experimental results. In addition, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in the treatment of neurological disorders. Another area of interest is the investigation of the role of glutamate receptors in the development of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the potential use of this compound as an anticancer agent.
Synthesis Methods
4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is synthesized through a multistep process that involves the reaction of 2,4-dinitrophenol with 2-chlorobenzoic acid to form the intermediate compound 2-(2,4-dinitrophenoxy)benzoic acid. This intermediate is then reacted with 2-amino-5-chlorobenzoic acid to form this compound. The overall yield of this synthesis method is approximately 10%.
Scientific Research Applications
4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is widely used in scientific research to study the function of glutamate receptors in the central nervous system. It is particularly useful in the study of excitatory synaptic transmission and synaptic plasticity. This compound is also used to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
4-chloro-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClN3O7/c19-12-6-4-9-2-1-3-11-15(9)16(12)18(24)20(17(11)23)29-14-7-5-10(21(25)26)8-13(14)22(27)28/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBARWSJGGPBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=C(C=C2)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dichloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4965564.png)

![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)

![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)


![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)